molecular formula C11H16FN B3095584 3-(3-Fluorophenyl)-2,2-dimethylpropan-1-amine CAS No. 1266742-57-7

3-(3-Fluorophenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B3095584
CAS No.: 1266742-57-7
M. Wt: 181.25
InChI Key: RQQFJQQYIIKUOL-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-2,2-dimethylpropan-1-amine is a fluorinated aromatic amine featuring a meta-fluorophenyl group attached to a 2,2-dimethylpropane backbone. The compound’s structure combines lipophilic (dimethylpropane) and electron-withdrawing (fluorine) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

3-(3-fluorophenyl)-2,2-dimethylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN/c1-11(2,8-13)7-9-4-3-5-10(12)6-9/h3-6H,7-8,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQFJQQYIIKUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-2,2-dimethylpropan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzaldehyde and 2,2-dimethylpropan-1-amine.

    Reaction Conditions: The reaction conditions often involve the use of reducing agents, such as sodium borohydride, to facilitate the reduction of the aldehyde group to an amine group.

    Catalysts: Catalysts like palladium on carbon (Pd/C) may be used to enhance the reaction efficiency.

    Solvents: Common solvents used in the synthesis include ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also improve the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-(3-Fluorophenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-2,2-dimethylpropan-1-amine involves its interaction with monoamine transporters, leading to the release of neurotransmitters such as dopamine and norepinephrine. This results in increased levels of these neurotransmitters in the synaptic cleft, leading to enhanced stimulation of the central nervous system. The compound’s selectivity for dopamine and norepinephrine over serotonin is a key aspect of its pharmacological profile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Fluorine Position and Number
  • 3-(3-Fluorophenyl)-2,2-dimethylpropan-1-amine : A single fluorine atom at the meta position on the phenyl ring. This configuration balances moderate lipophilicity and electronic effects.
  • 3-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-amine: Difluoro substitution at ortho and para positions increases electron-withdrawing effects and may enhance metabolic stability compared to monofluoro analogs. Molecular weight: ~199.24 g/mol (estimated) .
  • (R)-1-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine : Chlorine substitution at the meta position introduces greater steric bulk and stronger electron withdrawal than fluorine. Molecular weight: 197.71 g/mol .
Additional Substituents
  • 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine: Features a methyl group at the para position alongside fluorine. Molecular weight: 181.25 g/mol .

Backbone Modifications

Alkyl Chain Branching
  • 3-(3,3-Dimethylcyclohexyl)-2,2-dimethylpropan-1-amine : Replaces the phenyl ring with a dimethylcyclohexyl group, significantly increasing steric bulk and hydrophobicity. Molecular formula: C₁₃H₂₇N ; molecular weight: 197.37 g/mol .
Heterocyclic Systems
  • [3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine: Incorporates a pyridine ring with a trifluoromethyl group, introducing nitrogen-based polarity and strong electron withdrawal. Molecular formula: C₁₄H₁₄F₃N₃; molecular weight: 281.28 g/mol .

Data Table: Key Structural and Molecular Features

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
This compound 3-Fluorophenyl, 2,2-dimethylpropane C₁₁H₁₆FN ~181.25 Monofluoro, lipophilic backbone
3-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-amine 2,4-Difluorophenyl C₁₁H₁₅F₂N ~199.24 Enhanced electron withdrawal
(R)-1-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine 3-Chlorophenyl C₁₁H₁₆ClN 197.71 Chlorine substitution, chiral center
1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine 3-Fluoro-4-methylphenyl C₁₁H₁₆FN 181.25 Methyl para to fluorine
3-(3,3-Dimethylcyclohexyl)-2,2-dimethylpropan-1-amine 3,3-Dimethylcyclohexyl C₁₃H₂₇N 197.37 Cyclohexyl ring, high steric bulk

Research Findings and Implications

  • Metabolic Stability : Difluoro compounds (e.g., 3-(2,4-difluorophenyl)-2,2-dimethylpropan-1-amine) may exhibit longer half-lives due to resistance to oxidative metabolism .
  • Stereochemical Considerations : Chiral analogs like (R)-1-(3-chlorophenyl)-2,2-dimethylpropan-1-amine highlight the importance of enantioselective synthesis for optimizing pharmacological activity .

Biological Activity

3-(3-Fluorophenyl)-2,2-dimethylpropan-1-amine, also known as a phenethylamine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C12H16FN
  • Molecular Weight : 195.26 g/mol

Research suggests that compounds similar to this compound may interact with various neurotransmitter systems, particularly affecting serotonin and norepinephrine pathways. This interaction is crucial for understanding its potential therapeutic applications in psychiatric disorders.

Inhibition of Acetylcholinesterase (AChE)

A significant area of research has focused on the inhibition of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine. Compounds with structural similarities to this compound have shown promise as AChE inhibitors, which could be beneficial in treating Alzheimer's disease (AD) and other cognitive disorders.

Table 1: AChE Inhibition Potency of Related Compounds

Compound NameBinding Affinity (kcal/mol)IC50 (µM)
This compoundTBDTBD
Rivastigmine-6.40.5
Donepezil-7.30.9
Galantamine-8.31.5

Note: TBD indicates that specific data for the compound is yet to be determined.

Neuropharmacological Effects

Studies have indicated that derivatives of phenethylamines can exhibit neuropharmacological effects such as increased locomotor activity and altered mood states in animal models. These effects are often mediated through dopamine and serotonin receptor pathways.

Study on Cognitive Enhancement

In a recent study involving rodent models, administration of this compound resulted in significant improvements in memory retention and learning capabilities compared to control groups. The study utilized behavioral assays such as the Morris water maze to assess cognitive function.

Safety and Toxicology

Toxicological assessments have been performed to evaluate the safety profile of this compound. Preliminary findings suggest that at therapeutic doses, there are no significant adverse effects observed in animal models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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